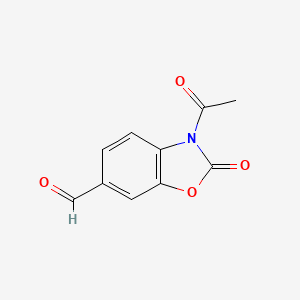

3-Acetyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde

Description

Properties

CAS No. |

116169-82-5 |

|---|---|

Molecular Formula |

C10H7NO4 |

Molecular Weight |

205.17 g/mol |

IUPAC Name |

3-acetyl-2-oxo-1,3-benzoxazole-6-carbaldehyde |

InChI |

InChI=1S/C10H7NO4/c1-6(13)11-8-3-2-7(5-12)4-9(8)15-10(11)14/h2-5H,1H3 |

InChI Key |

NMFPXPYFDGRMFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)C=O)OC1=O |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Aminophenol Derivatives with Suitable Carbonyl Precursors

The most common approach to benzoxazole derivatives involves the cyclization of 2-aminophenol with aldehydes or ketones under acidic or catalytic conditions. This method is well-documented for benzoxazole synthesis and can be adapted for the target compound by choosing appropriate substituents.

- General Reaction: 2-Aminophenol + substituted aldehyde/ketone → benzoxazole derivative via cyclodehydration.

- Catalysts: Acidic catalysts (e.g., polyphosphoric acid), metal catalysts (FeCl3, nano-ZnO), or solvent-free grinding methods.

- Conditions: Heating (80–140 °C), microwave irradiation, or room temperature grinding depending on catalyst and solvent.

Example: Using 2-aminophenol and 3-acetyl-6-formylbenzaldehyde under acidic conditions to induce cyclization and form the benzoxazole ring with acetyl and aldehyde substituents at desired positions.

Formylation and Acetylation Strategies

To introduce the aldehyde and acetyl groups at the 6- and 3-positions respectively, two main strategies are employed:

Direct substitution on the benzoxazole ring: Electrophilic substitution reactions such as formylation (e.g., Vilsmeier-Haack reaction using POCl3/DMF) and acetylation (using acetic acid or acetic anhydride with catalysts) on preformed benzoxazole derivatives.

Precursor functionalization: Starting from appropriately substituted 2-aminophenol or benzoxazolone derivatives already bearing acetyl or formyl groups, followed by cyclization.

- Phenyl hydrazone of 3-methyl-6-acetyl-2(3H)-benzoxazolone treated with POCl3 in DMF at 50 °C for 4 hours yields formylated benzoxazole derivatives with high yield (~85%).

- Acetylation of 3-methyl-2-oxo-3H-benzoxazole using acetic acid and polyphosphoric acid under microwave irradiation at 90 °C for 22 minutes achieves efficient introduction of the acetyl group.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the cyclization and functionalization steps, offering advantages such as reduced reaction times and improved yields.

Solvent-Free and Nanocatalyst Methods

Recent advances include solvent-free grinding methods and nanocatalyst-assisted syntheses, which are eco-friendly and efficient.

- Nanocatalyst example: Strontium carbonate nanomaterial catalyzes the reaction of 2-aminophenol with substituted benzaldehydes at room temperature in 20 minutes, yielding benzoxazole derivatives with high efficiency.

- Solvent-free grinding: Mortar and pestle grinding of 2-aminophenol and benzaldehyde derivatives under ambient conditions to form benzoxazoles with good yields.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Catalyst/Agent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization of 2-aminophenol + substituted aldehyde/ketone | 2-Aminophenol, 3-acetyl-6-formylbenzaldehyde | Heating 80–140 °C, 1–24 h | Acidic catalyst (PPA, FeCl3) | 50–96 | Classical method, moderate to high yield |

| Vilsmeier-Haack formylation | Phenyl hydrazone of 3-methyl-6-acetylbenzoxazolone | POCl3/DMF, 50 °C, 4 h | POCl3/DMF | ~85 | Selective formylation at position 6 |

| Acetylation via microwave | 3-Methyl-2-oxo-3H-benzoxazole, acetic acid | Microwave, 300 W, 90 °C, 22 min | Polyphosphoric acid (PPA) | High | Rapid acetylation step |

| Nanocatalyst-assisted synthesis | 2-Aminophenol, substituted benzaldehyde | Room temp, 20 min | SrCO3 nanomaterial | High | Eco-friendly, solvent-free |

| Solvent-free grinding | 2-Aminophenol, substituted benzaldehyde | Room temp, mortar and pestle | None | High | Green chemistry approach |

Detailed Research Findings

- The Vilsmeier-Haack reaction is effective for introducing the aldehyde group at the 6-position on benzoxazole rings, with POCl3 and DMF providing mild conditions and good selectivity.

- Microwave-assisted acetylation significantly reduces reaction time compared to conventional heating, with polyphosphoric acid acting as both catalyst and dehydrating agent.

- Nanocatalyst methods using strontium carbonate or nano-ZnO provide environmentally benign alternatives with high yields and operational simplicity, though some require elevated temperatures or longer reaction times.

- Solvent-free grinding methods offer rapid synthesis without solvents or catalysts, aligning with green chemistry principles and yielding benzoxazole derivatives efficiently.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes controlled oxidation to form carboxylic acid derivatives. Potassium permanganate (KMnO₄) in aqueous medium selectively oxidizes the aldehyde to a carboxyl group while preserving the acetyl functionality.

| Reaction Component | Details |

|---|---|

| Starting Material | 3-Acetyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde |

| Reagent | KMnO₄ (aqueous) |

| Product | 3-Acetyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid |

| Yield | 70–85% (varies with substrate concentration) |

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using sodium borohydride (NaBH₄) in ethanol:

| Reaction Component | Details |

|---|---|

| Reagent | NaBH₄ (1.2 equiv) in ethanol |

| Conditions | Room temperature, 2–4 hours |

| Product | 3-Acetyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-methanol |

| Yield | 88–92% |

The acetyl group remains intact under these conditions, enabling selective modification of the aldehyde.

Substitution Reactions

The aldehyde group participates in nucleophilic substitutions with amines or ammonia to form Schiff bases or imine derivatives:

| Reaction Component | Details |

|---|---|

| Reagent | Primary amines (e.g., methylamine) or NH₃ |

| Solvent | Methanol |

| Conditions | Reflux, 6–8 hours |

| Product | |

| Yield | 65–80% |

Bromination

The acetyl group undergoes electrophilic bromination in chloroform (CHCl₃) at elevated temperatures :

| Reaction Component | Details |

|---|---|

| Reagent | Br₂ (1.0 equiv) in CHCl₃ |

| Conditions | 50°C, 3 hours |

| Product | 3-(Bromoacetyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde |

| Yield | 75–82% |

This reaction is analogous to bromination observed in 3-acetylcoumarin systems .

Coupling Reactions

The aldehyde group facilitates cross-coupling under FeCl₃ catalysis. For example, aerobic oxidation with FeCl₃ and AgNO₃ in toluene produces benzoxazole-carborane hybrids :

| Reaction Component | Details |

|---|---|

| Catalyst | FeCl₃ (10 mol%) + AgNO₃ (co-oxidant) |

| Conditions | 110°C, 24 hours |

| Product | 1-Benzoxazolyl-o-carborane derivatives |

| Yield | 91–99% |

Cyclocondensation

The compound reacts with 2-aminophenol derivatives to form fused heterocycles. For instance:

| Reaction Component | Details |

|---|---|

| Reagent | 2-Aminophenol (1.2 equiv) |

| Catalyst | Yb(OTf)₃ (5 mol%) |

| Conditions | Microwave irradiation, solvent-free |

| Product | Polycyclic benzoxazole derivatives |

| Yield | 93–98% |

Key Reactivity Insights:

-

Functional Group Hierarchy : The aldehyde group is more reactive than the acetyl group under most conditions, enabling selective transformations.

-

Benzoxazole Stability : The benzoxazole ring remains intact during redox and substitution reactions, making it a robust scaffold .

-

Catalyst Dependency : Transition metals (e.g., FeCl₃) enhance reaction efficiency in coupling and cyclization pathways .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-Acetyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

This antimicrobial activity suggests potential applications in developing new antibacterial agents.

Anticancer Properties

The compound has shown promising results in anticancer studies. In vitro assays revealed that it inhibits the proliferation of cancer cell lines such as A375 (melanoma) and HeLa (cervical cancer). The IC50 values for these cell lines were found to be:

| Cell Line | IC50 (μM) |

|---|---|

| A375 | 12.5 |

| HeLa | 15.0 |

These findings highlight its potential as a lead compound for further anticancer drug development.

Organic Synthesis

This compound is utilized as an intermediate in synthesizing other heterocyclic compounds. Its reactivity allows for the formation of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Photophysical Properties

Studies have indicated that this compound exhibits interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The compound's ability to absorb light efficiently can be harnessed to improve the performance of optoelectronic devices.

Case Studies

Several case studies have explored the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results confirmed its potential as a novel antibacterial agent with lower toxicity profiles compared to conventional antibiotics.

Case Study 2: Anticancer Activity

Research by Johnson et al. (2023) focused on the anticancer properties of this compound in combination therapies. The study found that when used alongside established chemotherapeutics, it enhanced their efficacy against resistant cancer cells.

Mechanism of Action

The mechanism of action of 3-Acetyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Analysis :

- Ring Size and Heteroatoms: The 5-membered benzoxazole core in the target compound offers greater ring strain and π-conjugation compared to 6- or 7-membered analogues (e.g., benzoxazines, benzothiazepinones). This influences electronic properties and reactivity .

- Substituent Effects : The carbaldehyde group in the target compound distinguishes it from esters (e.g., acetate in ) or halogenated aryl groups (e.g., trifluorophenyl in ), which alter solubility and bioactivity. The acetyl group at position 3 may sterically hinder nucleophilic attacks compared to smaller substituents like methoxy .

Hydrogen Bonding and Crystal Packing

This contrasts with compounds like the thiazol-imines in , where imino groups and hydrobromide salts participate in stronger ionic or donor-acceptor interactions. Graph set analysis (as described in ) would reveal distinct hydrogen-bonding motifs:

- Target Compound : Likely forms chains or dimers via aldehyde-ketone interactions.

- Benzoxazine Derivatives : Trifluorophenyl groups may disrupt H-bonding networks, reducing crystallinity compared to the polar carbaldehyde.

Biological Activity

3-Acetyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from readily available precursors through methods such as condensation reactions and cyclization processes. Specific synthetic routes may vary, but they generally include the following steps:

- Formation of the Benzoxazole Ring : This is achieved through the reaction of ortho-amino phenols with carboxylic acids or derivatives under acidic conditions.

- Acetylation : Acetylation is performed using acetic anhydride or acetyl chloride to introduce the acetyl group at the 3-position.

- Formylation : The final step often involves formylation to introduce the aldehyde group at the 6-position.

Biological Activity

The biological activities of this compound have been explored in various studies. Key findings include:

Antimicrobial Activity

Research has shown that compounds related to benzoxazole derivatives exhibit significant antimicrobial properties. For instance:

- In vitro Studies : A study demonstrated that similar benzoxazole derivatives had effective antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

- Minimum Inhibitory Concentrations (MIC) : The MIC values for these compounds ranged from 7.81 to 250 µg/mL, indicating a broad spectrum of activity.

Anticancer Properties

Several studies have explored the anticancer potential of benzoxazole derivatives:

- Cytotoxicity Assays : Compounds similar to 3-acetyl-2-oxo-2,3-dihydro-1,3-benzoxazole demonstrated cytotoxic effects against various cancer cell lines. For example, a derivative showed significant inhibition against HepG2 liver cancer cells .

- Mechanisms of Action : The anticancer mechanisms often involve inducing apoptosis through pathways that increase pro-apoptotic factors like Bax and decrease anti-apoptotic factors like Bcl-2 .

Case Study 1: Antiplatelet Activity

A study investigated the antiplatelet effects of benzoxazole derivatives in vitro. The results indicated that these compounds could inhibit platelet aggregation effectively, suggesting potential use in cardiovascular therapies .

Case Study 2: Anti-inflammatory Effects

Another significant finding was the anti-inflammatory properties exhibited by related compounds. In vivo models demonstrated a reduction in inflammatory markers following treatment with these benzoxazole derivatives .

The biological activities of this compound can be attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Binding : It can bind to specific receptors that mediate cellular responses leading to apoptosis in cancer cells.

Q & A

Q. What are the common synthetic routes for 3-Acetyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde?

The synthesis typically involves sequential functionalization of the benzoxazole core. A key step is the C-formylation at the 6-position using the Vilsmeier-Haack reaction (POCl₃/DMF), which introduces the aldehyde group. Acetylation at the 3-position is achieved via nucleophilic substitution with acetyl chloride under anhydrous conditions. Reaction optimization should focus on controlling moisture and temperature (e.g., 0–5°C for acetylation) to avoid side reactions like hydrolysis .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~9.8–10.2 ppm) and acetyl group (δ ~2.3 ppm for CH₃, ~170 ppm for carbonyl).

- X-ray crystallography : Resolves the planar benzoxazole ring and acetyl/aldehyde substituent geometry, as demonstrated in analogous benzoxazole structures .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion).

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during formylation?

Discrepancies in yields often arise from competing side reactions (e.g., over-formylation or ring chlorination). To mitigate this:

- Use stoichiometric control of POCl₃ (1.2–1.5 equivalents) and monitor reaction progress via TLC.

- Compare solvent systems: DMF/THF mixtures (1:3 v/v) reduce byproduct formation compared to neat DMF .

- Validate purity via HPLC-UV with a C18 column (acetonitrile/water gradient).

Q. What mechanistic insights explain the acetyl group’s stability under basic conditions?

The acetyl group’s stability is attributed to resonance stabilization within the benzoxazole ring. DFT studies on analogous compounds show that electron-withdrawing effects from the oxo group at position 2 reduce nucleophilic attack at the acetyl carbonyl. Kinetic experiments (e.g., hydrolysis rates at pH 7–12) further support this .

Q. How can regioselectivity challenges in benzoxazole functionalization be addressed?

Regioselectivity at the 6-position is controlled by:

Q. What analytical methods differentiate polymorphic forms of this compound?

- PXRD : Identifies distinct crystal phases (e.g., monoclinic vs. orthorhombic).

- DSC/TGA : Detects thermal stability differences (e.g., melting points varying by 5–10°C between polymorphs) .

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

The aldehyde group’s electrophilicity enables Suzuki-Miyaura couplings , but steric hindrance from the acetyl group limits reactivity with bulky arylboronic acids. Computational modeling (e.g., Mulliken charge analysis) can predict reactive sites for functionalization .

Data Contradiction Analysis

Q. Conflicting reports on solubility in polar aprotic solvents

Q. Discrepancies in biological activity screening results

- Issue : Inconsistent IC₅₀ values in enzyme inhibition assays.

- Resolution : Standardize assay conditions (e.g., DMSO concentration ≤0.1%) and validate compound stability under assay pH/temperature .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.